![molecular formula C16H19ClN2O2S2 B2448309 5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole CAS No. 852217-81-3](/img/structure/B2448309.png)
5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“5-Chloro-2-(3-methylpiperidin-1-yl)-4-tosylthiazole” is a complex organic compound. It contains a thiazole ring which is a five-membered ring with one sulfur atom, one nitrogen atom, and three carbon atoms. It also contains a piperidine ring, which is a six-membered ring with one nitrogen atom and five carbon atoms. The compound also has a tosyl group (a sulfur-containing group derived from toluenesulfonic acid) and a chlorine atom attached to it .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the thiazole and piperidine rings, the introduction of the tosyl group, and the addition of the chlorine atom. The exact methods would depend on the specific reactions used .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The thiazole and piperidine rings would likely contribute to the rigidity of the molecule, while the tosyl group and chlorine atom could potentially participate in various chemical reactions .
Chemical Reactions Analysis
This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the chlorine atom could be replaced by other groups in a nucleophilic substitution reaction. The tosyl group could also potentially be replaced or modified .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, stability, and reactivity would all be influenced by the presence and arrangement of its various functional groups .
Scientific Research Applications
Conformational Stability and Molecular Structure Analysis :
- Taşal and Kumalar (2010) conducted an ab initio Hartree-Fock and density functional theory investigation on a related molecule, 5-chloro-3-(2-(4-methylpiperazin-1-yl)-2-oxoethyl)benzo[d]thiazol-2(3H)-one. They focused on the molecular geometry and vibrational frequencies in the ground state, comparing theoretical and experimental geometries to understand the conformational stability of the molecule (Taşal & Kumalar, 2010).
Pesticidal and Fungicidal Activities :
- Choi et al. (2015) explored the pesticidal activities of derivatives of a similar compound, focusing on its effectiveness against a mosquito larva and a phytopathogenic fungus. This study highlights the potential use of thiazole derivatives in controlling mosquito larvae and plant diseases (Choi et al., 2015).
Synthesis and Biological Activity of Derivatives :
- Aziz‐ur‐Rehman et al. (2017) synthesized derivatives of a related compound, focusing on their antibacterial evaluation. Their work demonstrates the valuable biological activities of compounds with 1,3,4-oxadiazole, sulfamoyl, and piperidine functionalities (Aziz‐ur‐Rehman et al., 2017).
Antifungal and Antibacterial Agents :
- Shukla and Srivastava (2008) synthesized new derivatives of a similar compound, evaluating their antifungal and antibacterial activities. This research contributes to the understanding of the potential medicinal applications of these compounds (Shukla & Srivastava, 2008).
Mechanism of Action
Safety and Hazards
Future Directions
Future research on this compound could involve further exploration of its synthesis, properties, and potential applications. This could include studies to optimize its synthesis, investigations of its reactivity, and evaluations of its potential uses in fields such as medicine or materials science .
properties
IUPAC Name |
5-chloro-4-(4-methylphenyl)sulfonyl-2-(3-methylpiperidin-1-yl)-1,3-thiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19ClN2O2S2/c1-11-5-7-13(8-6-11)23(20,21)15-14(17)22-16(18-15)19-9-3-4-12(2)10-19/h5-8,12H,3-4,9-10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGOUPJNKWSBXKZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)C2=NC(=C(S2)Cl)S(=O)(=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.